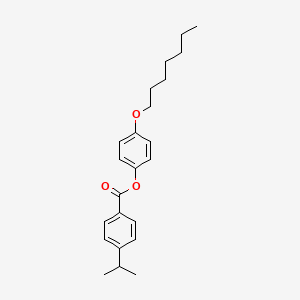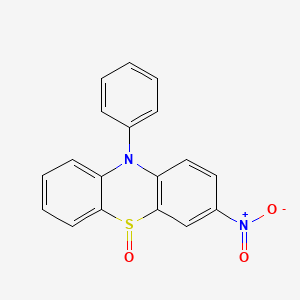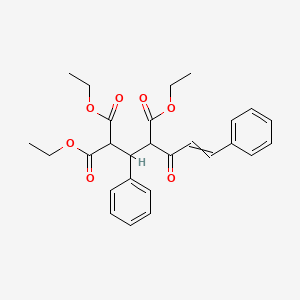![molecular formula C14H9N3O2S2 B14520016 2-[(4-Nitrophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole CAS No. 62652-43-1](/img/structure/B14520016.png)
2-[(4-Nitrophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Nitrophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a 1,3,4-thiadiazole ring substituted with a phenyl group and a 4-nitrophenylsulfanyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Reduction of Nitro Group: 2-[(4-Aminophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole.
Substitution Reactions: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activity is likely due to its ability to interact with enzymes and receptors, disrupting normal cellular processes. The presence of the nitrophenyl and phenyl groups may enhance its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: The parent compound with a similar core structure.
2-Phenyl-1,3,4-thiadiazole: Lacks the nitrophenylsulfanyl group.
2-[(4-Chlorophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole: Similar structure with a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
2-[(4-Nitrophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole is unique due to the presence of both the nitrophenyl and phenyl groups, which may contribute to its distinct biological activities and chemical reactivity. The nitrophenyl group, in particular, can undergo various transformations, making this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
62652-43-1 |
|---|---|
Molecular Formula |
C14H9N3O2S2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)sulfanyl-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H9N3O2S2/c18-17(19)11-6-8-12(9-7-11)20-14-16-15-13(21-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
FRRUZIPJOIIIRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline](/img/structure/B14519944.png)
![Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro-](/img/structure/B14519946.png)

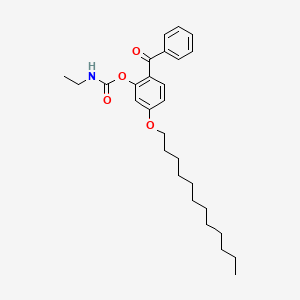
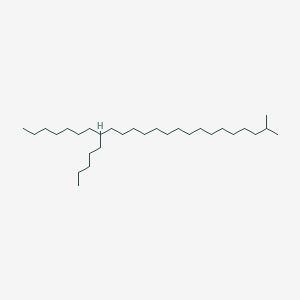
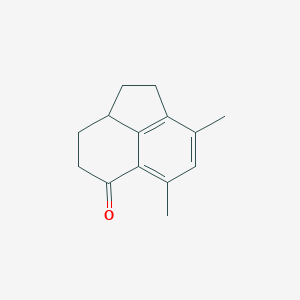
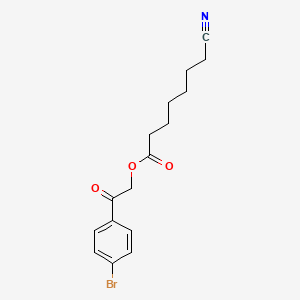
![2-[(E)-prop-1-enyl]cyclobutan-1-one](/img/structure/B14519992.png)

